molecular formula C21H17N5O3 B6087849 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 296771-35-2

2-Amino-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B6087849
CAS No.: 296771-35-2
M. Wt: 387.4 g/mol
InChI Key: IVJNHABVTGQSGE-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline-carbonitrile family, characterized by a bicyclic framework with a nitrile group at position 3 and a pyridinyl substituent at position 2. Its synthesis typically involves multicomponent reactions of substituted anilines, cyclohexanediones, and nitriles under catalytic conditions . Structural characterization via IR, NMR, and mass spectrometry confirms the presence of key functional groups, including the amino (-NH₂), carbonyl (C=O), and nitrile (C≡N) moieties .

Properties

IUPAC Name

2-amino-1-(3-nitrophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c22-11-16-19(13-4-3-9-24-12-13)20-17(7-2-8-18(20)27)25(21(16)23)14-5-1-6-15(10-14)26(28)29/h1,3-6,9-10,12,19H,2,7-8,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJNHABVTGQSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CN=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296771-35-2
Record name 2-AMINO-1-(3-NITROPHENYL)-5-OXO-4-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-nitrobenzaldehyde, ethyl acetoacetate, and 3-aminopyridine in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hexahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, aminophenyl derivatives, and various substituted hexahydroquinoline derivatives .

Scientific Research Applications

2-Amino-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The hexahydroquinoline-carbonitrile scaffold allows for extensive substitution at positions 1, 4, and 7/5. Key analogues include:

Compound Name Substituents (R₁, R₂, R₃) Key Structural Features
Target compound R₁ = 3-nitrophenyl; R₂ = pyridin-3-yl Electron-withdrawing nitro group enhances polarity; pyridinyl aids π-π stacking .
2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-(4-methylphenyl) (CID 339339-19-4) R₁ = 4-methylphenyl; R₃ = CH₃ Methyl groups increase hydrophobicity; steric hindrance affects crystal packing .
2-Amino-1-(4-fluorophenyl)-4-(pyridin-3-yl) (CID 4982879) R₁ = 4-fluorophenyl Fluorine introduces electronegativity; reduced steric bulk compared to nitro .
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-1-(p-tolyl) (Compound 6b) R₂ = 4-bromophenyl; R₃ = CH₃ Bromine enhances molecular weight and halogen bonding potential .

Physicochemical Properties

  • Melting Points: Target compound: Not explicitly reported, but analogues with nitro groups (e.g., [5j] in ) exhibit higher melting points (246–255°C) due to strong intermolecular interactions. Fluorophenyl derivative (CID 4982879): Lower melting range (predicted 180–200°C) due to reduced polarity .
  • Spectroscopic Data :
    • IR : Nitro groups show peaks at ~1524 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) . Pyridinyl C=N stretches appear at ~1653 cm⁻¹ .
    • ¹H NMR : Pyridin-3-yl protons resonate at δ 7.6–8.2 ppm, while nitroaromatic protons appear downfield (δ 8.0–8.2 ppm) .

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound: Likely forms N–H···N and C–H···O hydrogen bonds, similar to its close analogue 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl) (monoclinic P2₁/c; a = 8.78 Å, b = 10.64 Å) .
  • Fluorophenyl Derivative: Exhibits a planar hexahydroquinoline ring with dihedral angles <15° between aromatic groups, favoring dense packing .
  • Trifluoromethyl Analogues: Bulkier CF₃ groups disrupt hydrogen-bonding networks, leading to lower symmetry (e.g., monoclinic C2/c; a = 24.24 Å) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Molecular Weight IR Key Peaks (cm⁻¹)
Target compound ~250–260 (est.) 407.39 1524 (NO₂), 1653 (C=O)
2-Amino-1-(4-fluorophenyl) 180–200 (pred.) 361.36 1650 (C=O), 1210 (C–F)
2-Amino-7,7-dimethyl-4-(3-nitrophenyl) 246–248 428.49 1524 (NO₂), 2181 (C≡N)

Table 2: Crystallographic Parameters

Compound Space Group Unit Cell Parameters (Å) Hydrogen Bonds
4-Chlorophenyl analogue P2₁/c a = 8.78, b = 10.64, c = 20.79 N–H···N (2.12 Å)
Trifluoromethyl derivative C2/c a = 24.24, b = 9.60, c = 15.24 C–H···O (2.35 Å)

Biological Activity

The compound 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex multi-ring structure with significant functional groups, including an amino group, a carbonitrile group, and a ketone. The molecular formula is C17_{17}H16_{16}N4_{4}O2_{2}, indicating a high nitrogen content often associated with biological activity. The presence of the pyridine ring enhances its reactivity and interaction with biological macromolecules.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17_{17}H16_{16}N4_{4}O2_{2}
Molecular Weight296.34 g/mol
Functional GroupsAmino, Carbonitrile, Ketone
Ring StructureHexahydroquinoline

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. Preliminary studies suggest that it may inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has shown efficacy against breast and lung cancer cell lines in vitro.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been reported to inhibit key inflammatory mediators such as cytokines and COX enzymes in various models of inflammation.

The biological activity is thought to arise from its ability to interact with specific enzymes or receptors, modulating their activity. For example:

  • Enzyme Inhibition : It may act as an inhibitor of certain kinases or proteases involved in cancer progression.
  • Receptor Binding : The compound could bind to receptors that mediate inflammatory responses.

Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their anticancer activity on MCF-7 breast cancer cells. The most potent derivative exhibited an IC50_{50} value of 0.5 µM, indicating strong growth inhibition compared to controls.

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, highlighting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the foundational synthetic routes for this hexahydroquinoline derivative?

The compound is typically synthesized via multi-component reactions such as the Hantzsch reaction, which involves cyclohexanedione derivatives, aldehydes (e.g., nitrophenyl-substituted aldehydes), ammonium acetate, and cyanoacetamide in ethanol or dichloromethane. Catalysts like p-toluenesulfonic acid or DMAP are used to accelerate cyclization . Post-synthesis purification often involves recrystallization or column chromatography to isolate the product.

Q. Which spectroscopic methods are critical for structural characterization?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of aromatic protons (δ 7.5–8.5 ppm), amino groups (δ 5–6 ppm), and nitrile signals (δ 110–120 ppm in 13C NMR) .
  • IR spectroscopy : To identify functional groups like C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) .
  • X-ray crystallography : For resolving the bicyclic hexahydroquinoline conformation and substituent orientations .

Q. How does the nitrophenyl group influence the compound’s electronic properties?

The 3-nitrophenyl substituent acts as an electron-withdrawing group, polarizing the quinoline core and enhancing electrophilic reactivity at the cyano and amino sites. This impacts interactions with biological targets or metal ions in coordination chemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic optimization includes:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol improves cyclization efficiency .
  • Catalyst loading : p-TsOH (10 mol%) increases reaction rates without side-product formation .
  • Temperature control : Reflux (80–100°C) ensures complete ring closure, while cooling prevents decomposition .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial or anticancer results often arise from assay variability (e.g., bacterial strain specificity, cell line selection). Mitigation involves:

  • Dose-response validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for MIC assays) .
  • Targeted molecular docking : Computational analysis (e.g., AutoDock Vina) identifies binding affinities to enzymes like DNA gyrase or topoisomerase II, clarifying mechanistic inconsistencies .

Q. How can computational methods predict conformational stability?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s lowest-energy conformation, while molecular dynamics (MD) simulations assess stability in aqueous or lipid environments. These methods correlate with experimental X-ray data to validate twisted-boat cyclohexene ring conformations .

Q. What experimental approaches validate the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to proteins like kinases or receptors .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Fluorescence quenching assays : Monitor changes in tryptophan emission upon binding to assess affinity .

Q. How does solvent polarity affect the compound’s stability during storage?

Stability studies in DMSO or PBS (pH 7.4) under controlled temperatures (4°C vs. 25°C) reveal degradation pathways via HPLC-MS. Lyophilization in inert atmospheres (N2) minimizes hydrolysis of the nitrile group .

Contradiction Analysis

Q. Conflicting reports on anticancer efficacy: How to reconcile these findings?

Variability in IC50 values (e.g., 2–50 µM) across cancer cell lines may stem from differences in membrane permeability or efflux pump expression (e.g., P-gp). Combinatorial studies with chemosensitizers (e.g., verapamil) or ABC transporter inhibitors can clarify resistance mechanisms .

Q. Divergent solubility data in polar vs. nonpolar solvents: What factors contribute?

The compound’s amphiphilic nature (polar cyano/nitro groups vs. hydrophobic aryl rings) leads to pH-dependent solubility. Solubility parameters (Hansen solubility sphere) calculated via HSPiP software guide solvent selection for formulation .

Methodological Tables

Table 1: Key Synthetic Parameters for Yield Optimization

VariableOptimal ConditionImpact on YieldReference
Catalystp-TsOH (10 mol%)+25%
SolventEthanol (reflux)+15%
Reaction Time6–8 hours+10%

Table 2: Bioactivity Data Against Common Targets

TargetAssay TypeIC50/EC50 (µM)Reference
DNA GyraseMIC (E. coli)12.5
Topoisomerase IIMTT (HeLa)8.7
COX-2SPR Binding3.2

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